molecular formula C9H6N2O B11918186 1h-Indeno[5,6-c][1,2,5]oxadiazole CAS No. 213611-25-7

1h-Indeno[5,6-c][1,2,5]oxadiazole

Cat. No.: B11918186
CAS No.: 213611-25-7
M. Wt: 158.16 g/mol
InChI Key: OEVJCBLPVWARGS-UHFFFAOYSA-N
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Description

1H-Indeno[5,6-c][1,2,5]oxadiazole is a heterocyclic compound featuring a fused ring system that includes an indene moiety and an oxadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indeno[5,6-c][1,2,5]oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indene derivatives with nitrile oxides, leading to the formation of the oxadiazole ring through a cycloaddition reaction . The reaction conditions often require the presence of a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions: 1H-Indeno[5,6-c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism by which 1H-Indeno[5,6-c][1,2,5]oxadiazole exerts its effects involves interactions with various molecular targets. The compound’s structure allows it to interact with enzymes, receptors, and other biomolecules, leading to alterations in cellular pathways. These interactions can result in biological activities such as enzyme inhibition, receptor modulation, and changes in gene expression .

Comparison with Similar Compounds

Uniqueness: 1H-Indeno[5,6-c][1,2,5]oxadiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other oxadiazole isomers may not be as effective .

Properties

CAS No.

213611-25-7

Molecular Formula

C9H6N2O

Molecular Weight

158.16 g/mol

IUPAC Name

1H-cyclopenta[f][2,1,3]benzoxadiazole

InChI

InChI=1S/C9H6N2O/c1-2-6-4-8-9(11-12-10-8)5-7(6)3-1/h1-5,10H

InChI Key

OEVJCBLPVWARGS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC3=NONC3=CC2=C1

Origin of Product

United States

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